![molecular formula C16H18N4O5 B7636278 [2-(tert-butylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636278.png)
[2-(tert-butylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate
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Overview
Description
[2-(tert-butylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate, also known as BOOP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. BOOP is a phthalazine derivative that has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities.
Scientific Research Applications
[2-(tert-butylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. [2-(tert-butylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has also been shown to have anti-tumor activity by inducing apoptosis in cancer cells. Additionally, [2-(tert-butylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been shown to exhibit anti-viral activity against influenza A virus and herpes simplex virus.
Mechanism of Action
The exact mechanism of action of [2-(tert-butylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is not fully understood. However, it is believed that [2-(tert-butylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate exerts its anti-inflammatory activity by inhibiting the NF-κB pathway, which is a key regulator of inflammation. [2-(tert-butylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate also induces apoptosis in cancer cells by activating the caspase pathway. The anti-viral activity of [2-(tert-butylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is thought to be due to its ability to inhibit viral replication.
Biochemical and Physiological Effects:
[2-(tert-butylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been shown to have a low toxicity profile and is well tolerated in animal studies. It has been shown to reduce inflammation and tumor growth in animal models. [2-(tert-butylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has also been shown to reduce viral replication in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using [2-(tert-butylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate in lab experiments is its versatility. [2-(tert-butylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate can be used in a variety of assays to study its anti-inflammatory, anti-tumor, and anti-viral properties. However, one limitation of using [2-(tert-butylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate in lab experiments is its solubility. [2-(tert-butylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is poorly soluble in water, which can make it difficult to use in certain assays.
Future Directions
There are several potential future directions for the study of [2-(tert-butylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate. One direction is to further investigate its anti-inflammatory properties and its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its anti-tumor properties and its potential use in cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of [2-(tert-butylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate and to optimize its pharmacological properties.
Synthesis Methods
[2-(tert-butylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate can be synthesized through a multi-step process involving the reaction of phthalic anhydride with hydrazine hydrate to form 1,4-dihydrophthalazine. This intermediate is then reacted with tert-butyl carbamate to form 1-tert-butyl carbamoyl-4-hydrazinophthalazine. The final step involves the reaction of 1-tert-butyl carbamoyl-4-hydrazinophthalazine with ethyl chloroformate to form [2-(tert-butylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate.
properties
IUPAC Name |
[2-(tert-butylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5/c1-16(2,3)18-15(24)17-11(21)8-25-14(23)12-9-6-4-5-7-10(9)13(22)20-19-12/h4-7H,8H2,1-3H3,(H,20,22)(H2,17,18,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHSCLJNKCESKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC(=O)COC(=O)C1=NNC(=O)C2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(tert-butylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate |
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